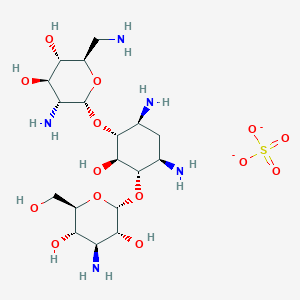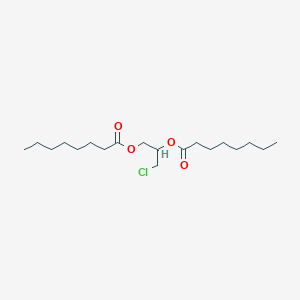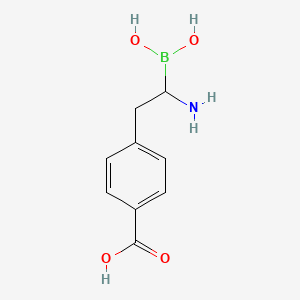
2-Acetamido-5-(diaminomethylideneamino)pentanamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is a derivative of arginine, an amino acid that plays a crucial role in various biological processes. This compound is used in analytical method development, method validation, and quality control applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-5-(diaminomethylideneamino)pentanamide;hydrochloride involves the acetylation of L-arginine. The reaction typically requires the use of acetic anhydride as the acetylating agent and a suitable solvent such as methanol or ethanol. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is often produced in bulk and supplied with comprehensive characterization data in accordance with regulatory guidelines .
化学反応の分析
Types of Reactions
2-Acetamido-5-(diaminomethylideneamino)pentanamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols .
科学的研究の応用
2-Acetamido-5-(diaminomethylideneamino)pentanamide;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in various metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Used in the production of pharmaceuticals and other chemical products
作用機序
The mechanism of action of 2-Acetamido-5-(diaminomethylideneamino)pentanamide;hydrochloride involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes involved in the urea cycle and nitric oxide synthesis. These interactions can modulate various physiological processes, including vasodilation and immune response .
類似化合物との比較
Similar Compounds
N-Acetyl-L-arginine: Another derivative of arginine with similar properties.
L-Arginine: The parent amino acid from which the compound is derived.
N-Acetyl-L-ornithine: A similar compound with a different side chain .
Uniqueness
2-Acetamido-5-(diaminomethylideneamino)pentanamide;hydrochloride is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
特性
分子式 |
C8H18ClN5O2 |
|---|---|
分子量 |
251.71 g/mol |
IUPAC名 |
2-acetamido-5-(diaminomethylideneamino)pentanamide;hydrochloride |
InChI |
InChI=1S/C8H17N5O2.ClH/c1-5(14)13-6(7(9)15)3-2-4-12-8(10)11;/h6H,2-4H2,1H3,(H2,9,15)(H,13,14)(H4,10,11,12);1H |
InChIキー |
YTRKLBQSEPVNMY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4R,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B13411786.png)





![1-[2-[(4-Chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitrate](/img/structure/B13411840.png)


![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one](/img/structure/B13411854.png)

